2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene
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Overview
Description
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chloro-nitrophenyl group, a sulfanyl linkage, and methoxy and methyl substituents on a benzene ring. The combination of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring through nitration using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride or chlorine gas.
Thioether Formation: Formation of the sulfanyl linkage by reacting the chlorinated nitrophenyl compound with a thiol derivative.
Methoxylation: Introduction of the methoxy group through methylation using reagents like dimethyl sulfate or methyl iodide.
Methylation: Addition of a methyl group to the benzene ring using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Chlorine gas, bromine, aluminum chloride.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Halogenated Derivatives: Substitution reactions can introduce halogens like chlorine or bromine to the aromatic ring.
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl linkage and methoxy group can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methoxy-4-methylbenzene
- 4-Chloro-2-nitrophenyl sulfide
- 1-Methoxy-4-methylbenzene
Uniqueness
2-(4-Chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the sulfanyl linkage, makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
6332-40-7 |
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Molecular Formula |
C14H12ClNO3S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C14H12ClNO3S/c1-9-3-5-12(19-2)14(7-9)20-13-6-4-10(15)8-11(13)16(17)18/h3-8H,1-2H3 |
InChI Key |
YPLRRSWEYCVLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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